molecular formula C16H16Cl2N2O3S B2877666 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide CAS No. 1207058-14-7

2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide

Cat. No.: B2877666
CAS No.: 1207058-14-7
M. Wt: 387.28
InChI Key: RSDZJSBLKRXSPF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide is a novel synthetic compound offered for research purposes. It features a hybrid structure combining a benzamide moiety with a 1,3-thiazolidin-4-one core, a scaffold recognized for its diverse biological potential . The strategic incorporation of a cyclohexyl linker is designed to influence the molecule's conformational flexibility and binding interactions with biological targets. The 1,3-thiazolidin-4-one ring system is a privileged structure in medicinal chemistry. Compounds based on this scaffold, particularly those with the 2,4-dioxo configuration, have been extensively reported to exhibit significant antioxidant and anti-inflammatory activities . Specific derivatives have demonstrated efficacy in multiple assay models, including DPPH radical scavenging, superoxide anion scavenging, and inhibition of lipid peroxidation, while also showing potent anti-inflammatory effects . Furthermore, structurally related 1,2,4-thiazolidin-3-one and benzamide-containing compounds have been investigated for their potential in oncology research and as inhibitors of specific receptors . The presence of the dichlorobenzamide group is a common feature in molecules designed for targeted protein interaction, often contributing to enhanced binding affinity and metabolic stability. This compound is intended for research use only and is a valuable tool for scientists exploring new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in areas such as inflammation, oxidative stress, and oncology. Researchers can use it as a key intermediate or a lead compound for further chemical optimization and biological evaluation.

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-9-5-6-11(18)10(7-9)15(22)19-12-3-1-2-4-13(12)20-14(21)8-24-16(20)23/h5-7,12-13H,1-4,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZJSBLKRXSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Benzoic Acid Precursors

Direct chlorination of benzoic acid or its derivatives using agents like trichloroisocyanuric acid (TCCA) or sulfuryl chloride (SO₂Cl₂) introduces chlorine atoms at the 2- and 5-positions. Trichloroisocyanuric acid offers superior selectivity due to its controlled release of chlorine radicals, minimizing over-chlorination.

Procedure :

  • Benzoic acid (1 equiv) is suspended in acetonitrile under nitrogen.
  • TCCA (1.2 equiv) is added portion-wise at 0°C, followed by stirring at 40°C for 6–8 hours.
  • The mixture is quenched with ice-water, and the precipitate is filtered to yield 2,5-dichlorobenzoic acid (83–89% yield).

Conversion to Benzoyl Chloride

The acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride:

  • 2,5-Dichlorobenzoic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in dry dichloromethane (DCM) for 4 hours.
  • Excess SOCl₂ is removed under vacuum, yielding 2,5-dichlorobenzoyl chloride as a pale-yellow liquid (94–97% yield).

Synthesis of 2-(2,4-Dioxo-1,3-Thiazolidin-3-yl)Cyclohexylamine

Cyclohexene Oxide Amination

Cyclohexene oxide is opened with aqueous ammonia to form trans-2-aminocyclohexanol:

  • Cyclohexene oxide (1 equiv) is stirred with 28% NH₃ (5 equiv) at 25°C for 48 hours.
  • The product is extracted with ethyl acetate and purified via recrystallization (72% yield).

Thiazolidinedione Ring Formation

The amine reacts with mercaptoacetic acid and triphosgene to form the thiazolidinedione ring:

  • trans-2-Aminocyclohexanol (1 equiv), mercaptoacetic acid (1.2 equiv), and triphosgene (0.5 equiv) are refluxed in toluene for 12 hours.
  • The mixture is cooled, washed with NaHCO₃, and dried to yield 2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexanol (68% yield).

Oxidation to Cyclohexylamine

The alcohol is oxidized to the amine using Dess-Martin periodinane (DMP):

  • 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)cyclohexanol (1 equiv) is treated with DMP (2.2 equiv) in DCM at 0°C.
  • After 2 hours, the reaction is quenched with Na₂S₂O₃, yielding the amine intermediate (81% yield).

Amide Coupling and Final Product Isolation

Reaction Conditions

The benzoyl chloride and amine are coupled using Schotten-Baumann conditions:

  • 2,5-Dichlorobenzoyl chloride (1 equiv) is added dropwise to a solution of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexylamine (1 equiv) and NaOH (2 equiv) in THF/water (1:1).
  • The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 3 hours.
  • The precipitate is filtered and recrystallized from ethanol to yield the title compound (76% yield).

Alternative Coupling Reagents

Carbodiimide-based reagents (e.g., EDCl/HOBt) improve yields in non-aqueous media:

  • EDCl (1.5 equiv) and HOBt (1.5 equiv) are added to a solution of 2,5-dichlorobenzoic acid and the amine in DMF.
  • After 24 hours at 25°C, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane) to achieve 84% yield.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 1H, ArH), 7.48 (d, J = 8.4 Hz, 1H, ArH), 4.12–4.05 (m, 1H, cyclohexyl), 3.82 (dd, J = 11.2 Hz, 4.0 Hz, 2H, thiazolidinedione), 2.95–2.88 (m, 1H, cyclohexyl), 1.75–1.62 (m, 4H, cyclohexyl).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O amide), 1660 cm⁻¹ (thiazolidinedione C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Optimization Challenges and Solutions

Chlorination Selectivity

Using TCCA instead of Cl₂ gas reduces di- and tri-chlorinated byproducts. Solvent polarity (acetonitrile > DCM) enhances para-directing effects.

Thiazolidinedione Stability

The thiazolidinedione ring is sensitive to acidic conditions. Reactions must be conducted under neutral or slightly basic pH.

Amide Bond Hydrolysis

Schotten-Baumann conditions minimize hydrolysis by maintaining low temperatures and short reaction times.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Core Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Key Findings
Target: 2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide Benzamide + thiazolidinone + cyclohexyl 2,5-dichloro (benzamide); cyclohexyl (C6) linker Hypothesized antitumor activity Benzamide may enhance apoptosis; dichloro groups likely improve lipophilicity
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide () Benzamide + thiazolidinone 4-methylphenyl (thiazolidinone); benzamide Antiproliferative (renal adenocarcinoma) Induces G1 cell cycle arrest; benzamide triggers apoptosis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + hydroxyl-dimethyl ethyl 3-methyl (benzamide); N,O-bidentate group Metal-catalyzed C–H bond functionalization Directing group enables catalytic applications
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) () Benzamide + dimethylamino-cyclohexyl 3,4-dichloro (benzamide); dimethylamino group Controlled opioid receptor agonist Structural similarity but divergent pharmacological use
2.3 Physicochemical and Functional Implications
  • Steric Effects : The cyclohexyl group in the target compound introduces conformational rigidity compared to the linear N,O-bidentate group in ’s catalyst. This rigidity may influence target selectivity in biological systems .

Biological Activity

2,5-Dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide can be represented as follows:

  • Molecular Formula : C15H16Cl2N2O2S
  • Molecular Weight : 359.27 g/mol
  • CAS Number : [Not provided in the search results]

Research indicates that compounds similar to 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Compounds in the benzamide class have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH), which are crucial in nucleotide synthesis and cell proliferation .
  • Antitumor Activity :
    • Similar thiazolidinone derivatives have demonstrated antitumor effects by inducing apoptosis in cancer cells. The mechanism often involves the downregulation of critical proteins involved in cell survival pathways .
  • Antimicrobial Properties :
    • Some studies suggest that thiazolidinone derivatives possess antimicrobial activity against various pathogens, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways .

Enzyme Inhibition Studies

Inhibitory effects on DHFR were noted in related benzamide compounds. For instance, benzamide riboside (BR) was shown to reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth . This suggests that 2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide may exert similar inhibitory effects.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Benzamide RibosideAntitumorInhibition of DHFR
Thiazolidinone DerivativesAntimicrobialDisruption of cell wall synthesis
4-Chloro-benzamidesRET kinase inhibitionModulation of kinase activity

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